molecular formula C9H11Cl2N3O2 B580915 tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate CAS No. 1244949-72-1

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

Cat. No. B580915
M. Wt: 264.106
InChI Key: ORNKYVWJTKTHRG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the linear formula C9H11CL2N3O2 .


Synthesis Analysis

The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate.


Molecular Structure Analysis

The molecular structure of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is represented by the InChI code: 1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.11 . It is a white solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 318.5±27.0 °C at 760 mmHg and a flash point of 146.4±23.7 °C .

Scientific Research Applications

Chemical Structure and Interaction

Isomorphous Crystal Structures
tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family, illustrating the relevance of tert-butyl carbamates in the formation of certain crystal structures. The molecules in these structures are interconnected through a bifurcated N-H⋯O hydrogen bond and a C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Reaction Studies

Interaction with Glycine Esters
The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl and tert-butylglycinate, depending on the reaction conditions, can lead to the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The composition and structure of the synthesized compounds were confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis (Zinchenko et al., 2018).

Photoredox-Catalyzed Processes

Amination of o-Hydroxyarylenaminones
tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor developed in a laboratory, was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones to construct diverse amino pyrimidines indicate the broadening of applications of this photocatalyzed protocol (Wang et al., 2022).

Structural Activity Studies

Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor. Compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, and its derivatives showed promising results, with some exhibiting potent in vitro activity and effectiveness as anti-inflammatory and antinociceptive agents in animal models. This underscores the potential of tert-butyl carbamate derivatives in developing therapeutics (Altenbach et al., 2008).

Organogel and Fluorescent Sensor Applications

Pyrimidine-Containing β-Iminoenolate Difluoroboron Complexes
New pyrimidine-containing β-iminoenolates and their difluoroboron complexes were synthesized, highlighting the role of tert-butyl in gel formation. These complexes exhibited reversible mechanofluorochromic behavior, with potential as multi-stimuli-responsive soft materials. The xerogel-based film of TCPPAB emitted strong yellow light and could act as a “turn-off” fluorescent sensor to detect TFA vapor (Mi et al., 2018).

Crystallography and Molecular Architecture

Carbamate Derivatives and Hydrogen Bonds
Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have been synthesized and structurally characterized. The crystal packing exhibits a complex interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This highlights the diverse molecular environments and interactions experienced by tert-butyl carbamate derivatives (Das et al., 2016).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNKYVWJTKTHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670391
Record name tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

CAS RN

1244949-72-1
Record name tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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